(S)-3-(4-(Benzyloxy)phenyl)-2-((methoxycarbonyl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-(Benzyloxy)phenyl)-2-((methoxycarbonyl)amino)propanoic acid is an organic compound with a complex structure It features a benzyloxy group attached to a phenyl ring, which is further connected to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-(Benzyloxy)phenyl)-2-((methoxycarbonyl)amino)propanoic acid typically involves multiple steps. One common approach is the protection of the amino group followed by the introduction of the benzyloxy group. The final step often involves the deprotection of the amino group and the formation of the propanoic acid moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-(Benzyloxy)phenyl)-2-((methoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-3-(4-(Benzyloxy)phenyl)-2-((methoxycarbonyl)amino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(4-(Benzyloxy)phenyl)-2-((methoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid
- 4-[(BENZYLOXY)CARBONYL]PHENYLBORONIC ACID
Uniqueness
(S)-3-(4-(Benzyloxy)phenyl)-2-((methoxycarbonyl)amino)propanoic acid is unique due to its specific structural features, such as the benzyloxy group and the methoxycarbonyl amino group. These features confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C18H19NO5 |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
(2S)-2-(methoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H19NO5/c1-23-18(22)19-16(17(20)21)11-13-7-9-15(10-8-13)24-12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)/t16-/m0/s1 |
InChI Key |
JFUSFRCAPXUZDD-INIZCTEOSA-N |
Isomeric SMILES |
COC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
COC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.